1-(4'-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1'-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea is a complex organic compound characterized by its unique structure, which includes a biphenyl core and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Functional Groups: The functional groups are introduced through a series of reactions, including amide formation, thiourea formation, and acylation. Each step requires specific reagents and conditions, such as the use of coupling agents, bases, and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with protein-protein interactions. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea is unique due to its specific combination of functional groups and its biphenyl core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S2/c1-23(2,3)19(29)27-21(31)25-17-11-7-15(8-12-17)16-9-13-18(14-10-16)26-22(32)28-20(30)24(4,5)6/h7-14H,1-6H3,(H2,25,27,29,31)(H2,26,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVEGWBIUFZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.